molecular formula C18H27N3O B280180 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide

Numéro de catalogue: B280180
Poids moléculaire: 301.4 g/mol
Clé InChI: NEPBIMHAMQOWBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide, also known as TPA023, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TPA023 is a positive allosteric modulator of GABA-A receptors, which are important targets for drugs that treat anxiety, depression, and other neurological disorders.

Mécanisme D'action

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ion channels that are important for inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, this compound enhances the effects of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This can result in anxiolytic and anticonvulsant effects, as well as improvements in cognitive function. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that its effects may differ in humans, and further research is needed to determine its safety and efficacy in humans.

Orientations Futures

There are several potential future directions for research on N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide. One area of interest is its potential as a treatment for anxiety disorders and epilepsy. Additional studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs. Another area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further research is needed to determine its effects on cognitive function in humans, as well as its potential for use in combination with other drugs. Finally, additional studies are needed to further characterize the biochemical and physiological effects of this compound, which may provide insight into its mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,3,5-trimethyl-1H-pyrazole in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then treated with N-methylmorpholine to form this compound.

Applications De Recherche Scientifique

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications. Studies have shown that this compound has anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders and epilepsy. This compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease.

Propriétés

Formule moléculaire

C18H27N3O

Poids moléculaire

301.4 g/mol

Nom IUPAC

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]adamantane-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-11-16(12(2)21(3)20-11)10-19-17(22)18-7-13-4-14(8-18)6-15(5-13)9-18/h13-15H,4-10H2,1-3H3,(H,19,22)

Clé InChI

NEPBIMHAMQOWBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3

SMILES canonique

CC1=C(C(=NN1C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.